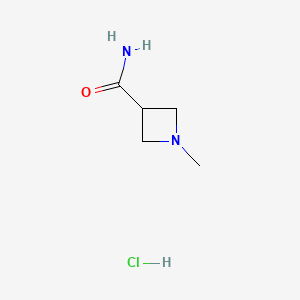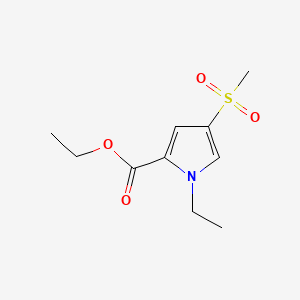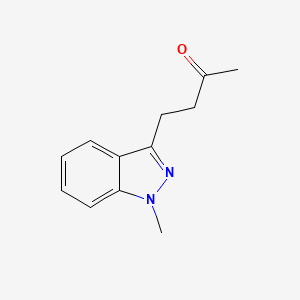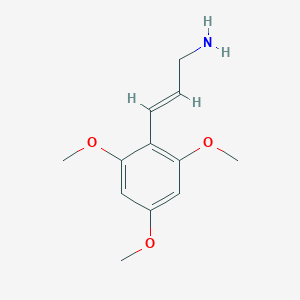
5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H5F2N3O3 and a molecular weight of 241.15 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with a 2,6-difluoro-3-nitrophenyl group and an amine group at the 3-position of the isoxazole ring . It is known for its high purity and versatility in various research and development projects .
Preparation Methods
The synthesis of 5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2,6-Difluoro-3-nitrophenyl Group: This step involves the substitution of the isoxazole ring with the 2,6-difluoro-3-nitrophenyl group under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of bulk manufacturing techniques .
Chemical Reactions Analysis
5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different amine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms or other substituents are replaced by different groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on different biological systems and pathways.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
5-(2,6-Difluoro-3-nitrophenyl)isoxazol-3-amine can be compared with other similar compounds, such as:
3-(2,6-Difluoro-3-nitrophenyl)isoxazol-5-amine: This compound has a similar structure but differs in the position of the amine group on the isoxazole ring.
3-Isoxazolamine, 5-(2,6-difluoro-3-nitrophenyl): This compound is another isoxazole derivative with similar substituents but may have different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
Molecular Formula |
C9H5F2N3O3 |
|---|---|
Molecular Weight |
241.15 g/mol |
IUPAC Name |
5-(2,6-difluoro-3-nitrophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H5F2N3O3/c10-4-1-2-5(14(15)16)9(11)8(4)6-3-7(12)13-17-6/h1-3H,(H2,12,13) |
InChI Key |
VOHFFZNAAYYIAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C2=CC(=NO2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropan-2-yl]oxy}aceticacid](/img/structure/B13593591.png)










